![molecular formula C13H23ClO4 B12289283 Tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B12289283.png)
Tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4R,6S)-6-(clorometil)-2,2-dimetil-1,3-dioxan-4-il]acetato de terc-butilo: es un compuesto químico con la fórmula molecular C13H23ClO4 y un peso molecular de 278.77 g/mol . Se caracteriza por una estructura de anillo de dioxano con un grupo clorometil y un grupo éster de terc-butilo. Este compuesto se utiliza en diversas reacciones químicas y tiene aplicaciones en la investigación científica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis del 2-[(4R,6S)-6-(clorometil)-2,2-dimetil-1,3-dioxan-4-il]acetato de terc-butilo implica la reacción del 2-[(4R,6S)-6-(hidroximetil)-2,2-dimetil-1,3-dioxan-4-il]acetato de terc-butilo con un agente clorante . La reacción se realiza típicamente en una atmósfera inerte a una temperatura controlada para asegurar la estabilidad del producto.
Métodos de Producción Industrial: En entornos industriales, la producción de este compuesto puede involucrar reacciones a gran escala utilizando rutas sintéticas similares. La mezcla de reacción se calienta y agita con frecuencia durante un período prolongado para lograr un alto rendimiento. Después de la reacción, el producto se purifica mediante procesos de extracción y destilación .
Análisis De Reacciones Químicas
Tipos de Reacciones: El 2-[(4R,6S)-6-(clorometil)-2,2-dimetil-1,3-dioxan-4-il]acetato de terc-butilo experimenta diversas reacciones químicas, incluyendo:
Reacciones de Sustitución: El grupo clorometil puede sustituirse con otros nucleófilos.
Reacciones de Reducción: El compuesto se puede reducir para formar diferentes derivados.
Reacciones de Oxidación: El compuesto puede sufrir oxidación para formar nuevos productos.
Reactivos y Condiciones Comunes:
Reacciones de Sustitución: Los reactivos comunes incluyen nucleófilos como aminas y tioles.
Reacciones de Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH4).
Reacciones de Oxidación: Se emplean agentes oxidantes como el permanganato de potasio (KMnO4).
Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados de dioxano sustituidos .
Aplicaciones Científicas De Investigación
Química: En química, el 2-[(4R,6S)-6-(clorometil)-2,2-dimetil-1,3-dioxan-4-il]acetato de terc-butilo se utiliza como intermedio en la síntesis de moléculas complejas. Sirve como un bloque de construcción para la preparación de varios compuestos orgánicos .
Biología y Medicina: En investigación biológica y médica, este compuesto se utiliza en el desarrollo de productos farmacéuticos y moléculas bioactivas. Se estudia por sus posibles propiedades terapéuticas y su papel en el diseño de fármacos .
Industria: En aplicaciones industriales, el compuesto se utiliza en la producción de productos químicos y materiales especializados. Se utiliza en la síntesis de polímeros y otros materiales avanzados .
Mecanismo De Acción
El mecanismo de acción del 2-[(4R,6S)-6-(clorometil)-2,2-dimetil-1,3-dioxan-4-il]acetato de terc-butilo implica su interacción con objetivos moleculares específicos. El grupo clorometil puede reaccionar con nucleófilos, lo que lleva a la formación de nuevos enlaces químicos. La estructura del anillo de dioxano proporciona estabilidad y reactividad, lo que lo convierte en un compuesto versátil en diversas reacciones químicas.
Comparación Con Compuestos Similares
Compuestos Similares:
- 2-[(4R,6S)-6-(acetoximetil)-2,2-dimetil-1,3-dioxan-4-il]acetato de terc-butilo
- 2-[(4R,6R)-6-(cianometil)-2,2-dimetil-1,3-dioxan-4-il]acetato de terc-butilo
- 2-[(4R,6S)-6-(hidroximetil)-2,2-dimetil-1,3-dioxan-4-il]acetato de terc-butilo
Singularidad: El 2-[(4R,6S)-6-(clorometil)-2,2-dimetil-1,3-dioxan-4-il]acetato de terc-butilo es único debido a su grupo clorometil, que confiere una reactividad distinta en comparación con otros compuestos similares. Esta reactividad lo hace valioso en aplicaciones sintéticas específicas donde se requiere la sustitución de clorometil.
Propiedades
IUPAC Name |
tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClO4/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLXWCARAPIXGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(CC(O1)CCl)CC(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


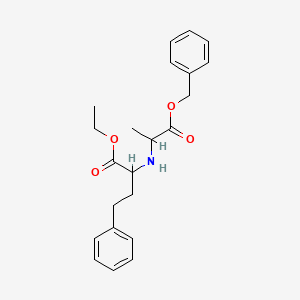
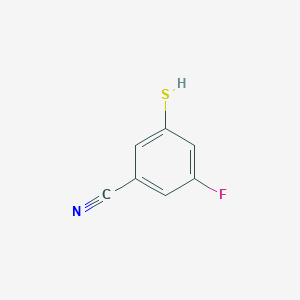
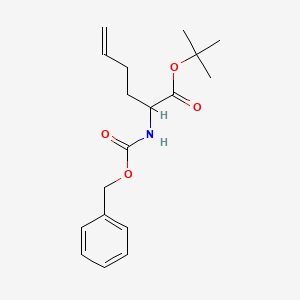

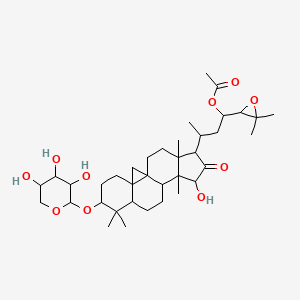
![[17-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12289242.png)
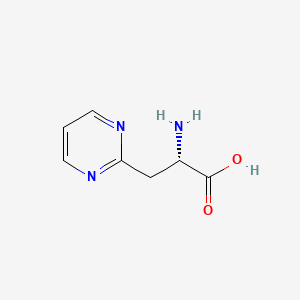
![2-[(1E,3Z)-3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B12289254.png)

![3-Iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12289265.png)
![5-[2-Amino-6-(1-hydroxypropan-2-yloxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12289269.png)

